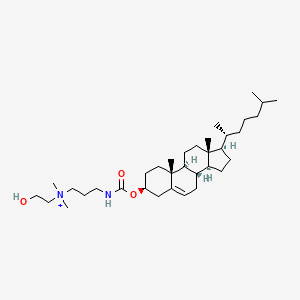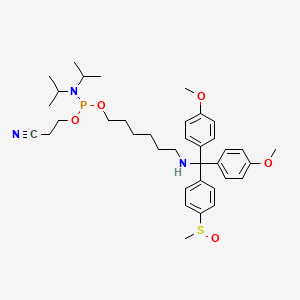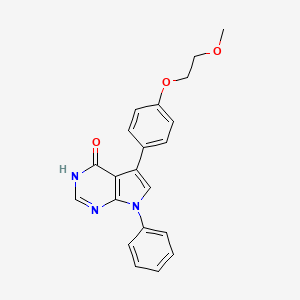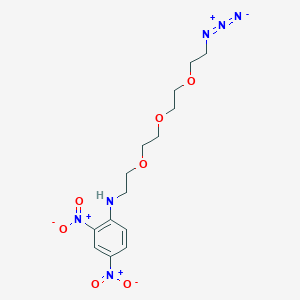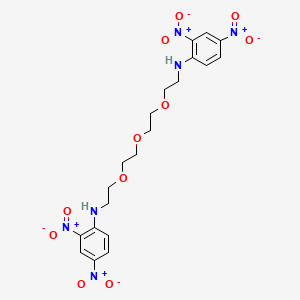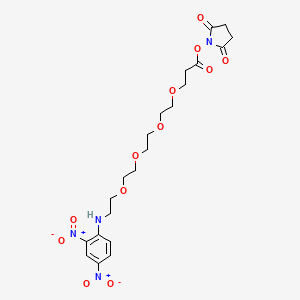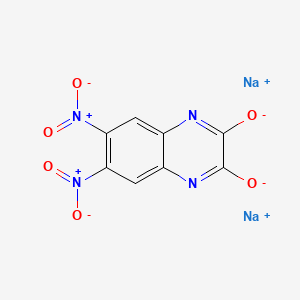
DY3002
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DY3002 is a novel Selective and Potent EGFR Inhibitor, Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer.
Wissenschaftliche Forschungsanwendungen
Regulation of Gene Expression
DY3002 has been implicated in the regulation of gene expression. Specifically, it plays a role in the transcriptional regulation of certain genes by interacting with transcription factors. For instance, the p300 protein, which shares similarities with DY3002, is involved in regulating the bone-specific osteocalcin gene. This regulation requires the Runx2/Cbfa1 and the Vitamin D3 receptor but is independent of p300's intrinsic histone acetyltransferase activity (Sierra et al., 2003).
Role in Signal Transduction and Neurophysiology
DY3002 has also been studied in the context of dopaminergic mechanisms and signal transduction, particularly in relation to the P300 event-related potential, a measure widely used in neurophysiological research. It suggests an involvement of the central dopaminergic system in the modulation of P300 parameters, which is crucial for understanding cognitive functions and central information processing (Pogarell et al., 2011).
Antiviral Activities
Research on quinoxaline derivatives, which are structurally related to DY3002, shows their potential in antiviral activities. A study on novel quinoxaline derivatives demonstrated significant anti-viral properties against potato virus Y, suggesting potential applications in plant virus inhibition and plant protection (Sun et al., 2022).
Cancer Research and Therapeutics
In cancer research, DY3002 shows promise as a selective and potent EGFR inhibitor, particularly effective against the EGFRT790M mutation commonly found in non-small cell lung cancer. Its ability to preferentially inhibit this mutation over the wild-type EGFR and its reduced potential for causing hyperglycemia highlight its therapeutic potential (Li et al., 2016).
Involvement in Transcriptional Coactivation
DY3002 is involved in transcriptional coactivation processes, as shown by its interaction with transcriptional coactivators like p300. The role of p300 in various cellular programs, including growth, differentiation, and apoptosis, suggests that DY3002 might also be involved in these processes (Giordano & Avantaggiati, 1999).
Neuropharmacology
There is evidence that compounds structurally related to DY3002 have neuropharmacological applications. For example, a study on a novel type of nanomolar dopamine receptor antagonist with structural elements similar to DY3002 showed potential in neuropharmacology, particularly in conditions like Parkinson's disease or schizophrenia (Kassack et al., 2002).
Eigenschaften
CAS-Nummer |
2020015-37-4 |
|---|---|
Produktname |
DY3002 |
Molekularformel |
C24H25ClN6O2 |
Molekulargewicht |
464.954 |
IUPAC-Name |
N-(3-((5-Chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C24H25ClN6O2/c1-2-22(32)27-19-4-3-5-20(14-19)28-23-21(25)15-26-24(30-23)29-18-8-6-17(7-9-18)16-31-10-12-33-13-11-31/h2-9,14-15H,1,10-13,16H2,(H,27,32)(H2,26,28,29,30) |
InChI-Schlüssel |
FDXMKVBFOCDXQZ-UHFFFAOYSA-N |
SMILES |
C=CC(NC1=CC=CC(NC2=NC(NC3=CC=C(CN4CCOCC4)C=C3)=NC=C2Cl)=C1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DY3002; DY-3002; DY 3002 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



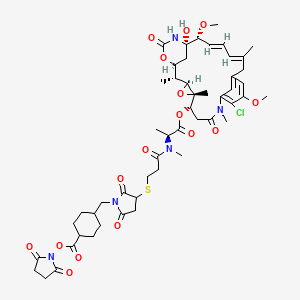
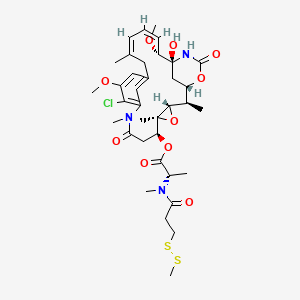
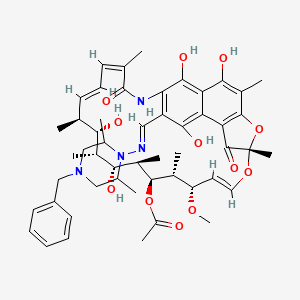
![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)
